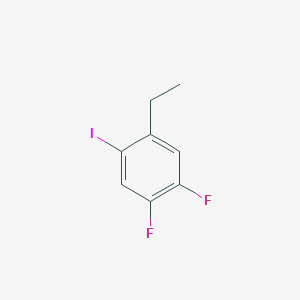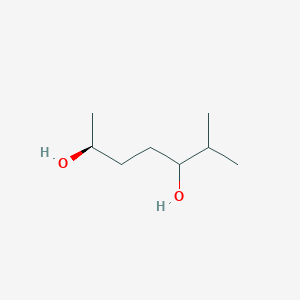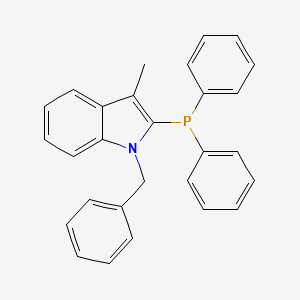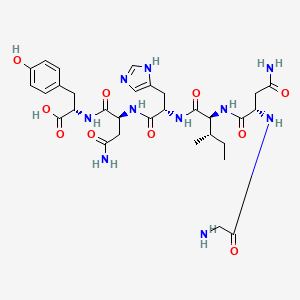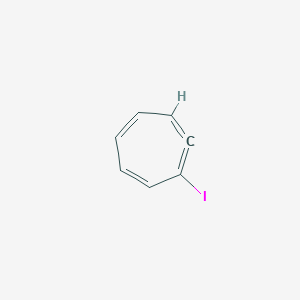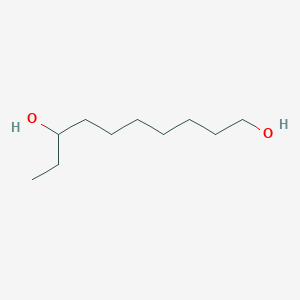
Decane-1,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decane-1,8-diol, also known as 1,8-decanediol, is a diol with the molecular formula C10H22O2. It is a linear aliphatic compound with hydroxyl groups attached to the first and eighth carbon atoms. This compound is part of the broader class of aliphatic diols, which are known for their versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decane-1,8-diol can be synthesized through several methods. One common approach involves the hydrogenation of sebacic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Another method involves the reduction of decane-1,8-dione using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of sebacic acid, similar to the laboratory synthesis. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Decane-1,8-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decane-1,8-dione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: Decane-1,8-dione.
Reduction: Decane.
Substitution: Decane-1,8-dichloride or decane-1,8-dibromide.
Wissenschaftliche Forschungsanwendungen
Decane-1,8-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of plasticizers, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of decane-1,8-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, these interactions can affect cell membrane integrity and enzyme activity, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Decane-1,10-diol: Another aliphatic diol with hydroxyl groups at the first and tenth carbon atoms.
Decane-1,3-diol: A diol with hydroxyl groups at the first and third carbon atoms.
Comparison:
Decane-1,8-diol vs. Decane-1,10-diol: Both compounds have similar chemical properties, but their applications may differ due to the position of the hydroxyl groups.
This compound vs. Decane-1,3-diol: Decane-1,3-diol has hydroxyl groups closer together, which can lead to different reactivity and applications.
This compound stands out due to its unique positioning of hydroxyl groups, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
828933-88-6 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
decane-1,8-diol |
InChI |
InChI=1S/C10H22O2/c1-2-10(12)8-6-4-3-5-7-9-11/h10-12H,2-9H2,1H3 |
InChI-Schlüssel |
GXNQEVBKQUQPGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
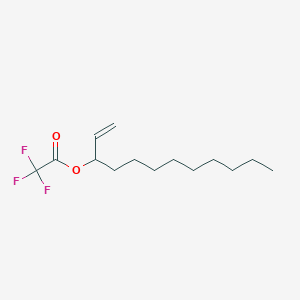
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
